
tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate (TBAC) is an organic compound with a wide range of applications in the fields of science and technology. TBAC is a versatile and highly efficient reagent used in organic synthesis, catalysis, and biochemistry. It is also used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. TBAC has been extensively studied and is a well-known compound in the scientific community.
Scientific Research Applications
Tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research. It has been used in organic synthesis, catalysis, and biochemistry. In organic synthesis, tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate is used as a reagent for the preparation of a variety of compounds, such as aldehydes, ketones, and amines. In catalysis, tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate is used as a catalyst in the synthesis of a variety of compounds, such as benzimidazoles, pyridines, and quinolines. In biochemistry, tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate has been used as a reagent for the synthesis of peptides and proteins.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate is not well understood. It is believed that the presence of the tert-butyl group increases the reactivity of the molecule, allowing it to react with other molecules more easily. The 1-cyanocyclopropyl group is also believed to increase the reactivity of the molecule, allowing it to react with other molecules more easily.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate are not well understood. However, it is known that tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate can be used as a reagent in the synthesis of a variety of compounds, such as aldehydes, ketones, and amines. It has also been used in the synthesis of peptides and proteins, suggesting that it may have some biological activity.
Advantages and Limitations for Lab Experiments
The main advantage of using tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate in laboratory experiments is its versatility. It can be used in a variety of reactions, and can be used to synthesize a wide range of compounds. The main limitation of using tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate is its reactivity, which can be unpredictable and difficult to control.
Future Directions
There are a number of potential future directions for the use of tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate in scientific research. It could be used as a reagent in the synthesis of a variety of compounds, such as peptides and proteins, or as a catalyst in organic synthesis. It could also be used in the development of new drugs and agrochemicals. Additionally, it could be studied further to better understand its mechanism of action and biochemical and physiological effects.
Synthesis Methods
Tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate can be synthesized using a variety of methods. The most common method is the reaction of tert-butyl isocyanide and 5-amino-1H-imidazole-4-carboxylic acid. This reaction is typically carried out in a solvent such as dichloromethane, and is catalyzed by a base such as sodium hydroxide. Other methods, such as the reaction of tert-butyl isocyanide and 1-cyanocyclopropane, have also been reported.
properties
IUPAC Name |
tert-butyl 5-amino-1-(1-cyanocyclopropyl)imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-11(2,3)18-10(17)8-9(14)16(7-15-8)12(6-13)4-5-12/h7H,4-5,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDODYHNWQCOHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N(C=N1)C2(CC2)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


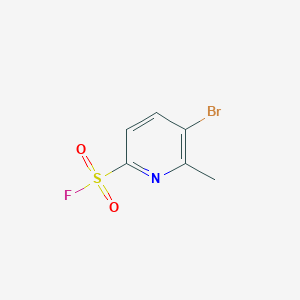

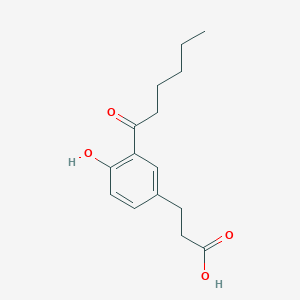
![7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione](/img/structure/B6602974.png)

![ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B6602999.png)
![rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B6603000.png)
![dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone](/img/structure/B6603003.png)
![rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B6603009.png)
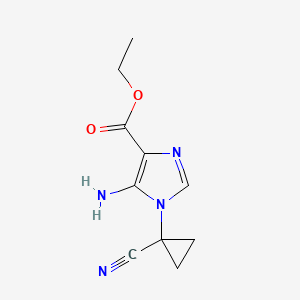
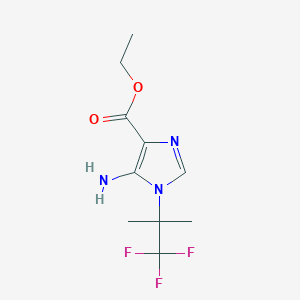
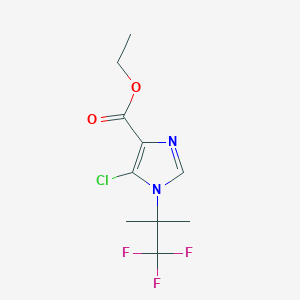
![ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate](/img/structure/B6603042.png)